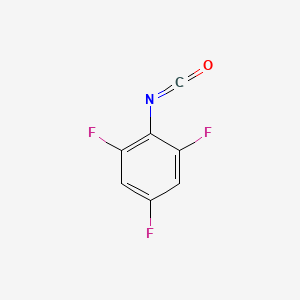

2,4,6-Trifluorophenyl isocyanate

Beschreibung

Phosgenation Routes from 2,4,6-Trifluoroaniline (B1293507)

The conversion of 2,4,6-Trifluoroaniline to 2,4,6-Trifluorophenyl isocyanate is a classic example of phosgenation, a widely used industrial process for producing isocyanates. nih.govchemindigest.com The fundamental reaction involves treating the primary amine with phosgene (B1210022) (COCl₂), which results in the formation of the isocyanate and hydrogen chloride (HCl) as a byproduct. nih.govwikipedia.org

This process is typically carried out in several stages, starting at low temperatures and gradually heating to complete the reaction. nih.gov

In laboratory and industrial settings, the phosgenation of amines is often conducted in the liquid phase using an inert solvent. nih.gov The reaction can be facilitated by the use of tertiary amine catalysts, such as pyridine (B92270) or triethylamine (B128534). wikipedia.orgresearchgate.net These bases play a crucial role in neutralizing the hydrogen chloride gas produced during the reaction, which can otherwise react with the starting amine to form a non-reactive hydrochloride salt. wikipedia.org The use of a tertiary amine helps to drive the reaction to completion by scavenging the HCl.

The catalytic cycle can be generally represented as:

Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl

Neutralization: Tertiary Amine + HCl → [Tertiary Amine-H]⁺Cl⁻

This approach is particularly common for laboratory-scale syntheses. wikipedia.org Studies on the phosgenation of other compounds, like bisphenol A, have explored the effects of catalysts such as triethylamine on reaction outcomes. researchgate.net

To maximize the yield of the desired isocyanate and minimize the formation of unwanted byproducts, such as ureas and carbamoyl (B1232498) chlorides, phosgene is often used in excess. wikipedia.org This strategy ensures that the amine is completely converted to the isocyanate. The excess phosgene can be recovered and recycled back into the process, making it an economically viable approach for large-scale industrial production. wikipedia.org The process generally involves mixing a solution of the amine (2,4,6-Trifluoroaniline) in a solvent like monochlorobenzene or xylene with a solution of excess phosgene in the same solvent. nih.gov

1,1,3,3-Tetramethylurea (TMU) is a polar, aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. wikipedia.orgsolubilityofthings.com In the context of organic synthesis, it is often used as a reaction medium, particularly for facilitating nucleophilic substitution reactions. solubilityofthings.com While direct literature detailing its use in the phosgenation of 2,4,6-Trifluoroaniline is scarce, its properties suggest a potential role in enhancing reaction efficiency. As a high-boiling, stable solvent, TMU could improve the solubility of reactants and intermediates, potentially leading to faster reaction rates and higher yields. Its use as a replacement for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPT) is also a consideration in modern chemical processes. wikipedia.org

Table 1: Properties of 1,1,3,3-Tetramethylurea (TMU)

| Property | Value |

|---|---|

| Formula | C₅H₁₂N₂O |

| Molar Mass | 116.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176.5 °C |

| Solubility | Miscible with water and various organic solvents |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

The purification of isocyanates is a critical step in their synthesis. Distillation under reduced pressure is a common method to separate the isocyanate product from the solvent, unreacted starting materials, and high-boiling polymeric residues. google.comgoogle.com

Azeotropic distillation is a specialized technique that can be employed for purification, particularly for removing water from a reaction mixture. youtube.com In this process, an entrainer (e.g., toluene) is added to form a low-boiling azeotrope with water, allowing for its removal by distillation. youtube.com This is crucial for anhydrous reactions where the presence of water could lead to the formation of unwanted urea (B33335) byproducts from the isocyanate. While specific applications to this compound are not extensively documented, the principle is broadly applicable in isocyanate chemistry to ensure a pure, water-free product. More commonly for isocyanates, fractional distillation or thin-film evaporation under vacuum is used to achieve high purity. google.comgoogle.com

Alternative and Emerging Synthetic Pathways to Aryl Isocyanates Applicable to this compound

The significant hazards associated with phosgene have spurred the development of numerous non-phosgene routes for isocyanate synthesis. nih.govionike.com These methods are considered greener and safer alternatives to traditional phosgenation.

A variety of non-phosgene pathways have been developed that are applicable to the synthesis of aryl isocyanates, including this compound. These methods avoid the use of phosgene and often involve different starting materials and catalysts. nih.gov

Key non-phosgene methods include:

Thermal Decomposition of Carbamates: This is a leading non-phosgene industrial process. It involves the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by thermal decomposition to yield the isocyanate and an alcohol, which can be recycled. nih.gov

Reductive Carbonylation of Nitroaromatics: Aromatic nitro compounds, such as 1,3,5-trifluoro-2-nitrobenzene, can be directly converted to isocyanates using carbon monoxide as the carbonyl source in the presence of a catalyst. ionike.comdigitellinc.com This one-step process is an attractive alternative to the amine-then-phosgene route.

Oxidative Carbonylation of Amines: Primary amines can be reacted with carbon monoxide and an oxidizing agent to form isocyanates. ionike.com

Reaction with Dimethyl Carbonate (DMC) or Urea: Amines can react with DMC or urea to form carbamates, which are then thermally decomposed to isocyanates. nih.gov This method is notable for being chloride-free. nih.gov

Synthesis from Formamides: Organic isocyanates can be produced by reacting the corresponding formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product. google.com

Table 2: Comparison of Synthetic Approaches to Aryl Isocyanates

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Phosgenation | Amine, Phosgene | High yield, well-established | Highly toxic and corrosive reagents |

| Carbamate Decomposition | Amine/Nitro Compound, CO, Alcohol | Phosgene-free, recyclable byproducts | Two-step process, requires high temperatures |

| Reductive Carbonylation | Nitro Compound, CO | One-step process from nitro compounds | Requires high pressure, catalyst development is key |

| DMC/Urea Method | Amine, Dimethyl Carbonate/Urea | Chloride-free, less corrosive | Can require harsh reaction conditions for aromatic amines nih.gov |

These emerging technologies represent the future of isocyanate manufacturing, aiming for processes that are not only efficient but also inherently safer and more environmentally benign. ionike.comresearchgate.net

An in-depth examination of the synthesis of this compound reveals a landscape of diverse chemical strategies, each with distinct mechanisms, advantages, and challenges. The production of this specialized fluorinated aromatic isocyanate is critical for its application as an intermediate in the synthesis of complex organic molecules. This article focuses exclusively on the synthetic methodologies for producing this compound, providing a detailed analysis of various preparative routes.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trifluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORSGSHLSDFOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382524 | |

| Record name | 2,4,6-Trifluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50528-80-8 | |

| Record name | 1,3,5-Trifluoro-2-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50528-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluoro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 2,4,6 Trifluorophenyl Isocyanate

The fundamental properties of 2,4,6-Trifluorophenyl isocyanate are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂F₃NO |

| Molecular Weight | 173.09 g/mol |

| CAS Number | 50528-80-8 |

| Appearance | Liquid |

| Purity | Typically ≥98% |

Reactivity and Reaction Mechanisms of 2,4,6 Trifluorophenyl Isocyanate

Nucleophilic Addition Reactions

Isocyanates, including 2,4,6-trifluorophenyl isocyanate, are characterized by the reactive isocyanate functional group (-N=C=O). This group is electrophilic in nature, making it susceptible to attack by a variety of nucleophiles. wikipedia.org Common nucleophiles that react with isocyanates include alcohols, amines, and water. wikipedia.orgdoxuchem.com The reaction mechanism for nucleophilic addition to isocyanates can proceed through different pathways, including concerted, dissociative, and associative mechanisms. mdpi.com

Reactions with Alcohols: Formation of Carbamates

The reaction between an isocyanate and an alcohol results in the formation of a carbamate (B1207046), also known as a urethane (B1682113). wikipedia.orgkuleuven.be This reaction is fundamental to the production of polyurethanes, a versatile class of polymers. kuleuven.bemdpi.commdpi.com The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. wikipedia.org

The synthesis of 2,4,6-trifluorophenyl methyl carbamate would follow the general reaction scheme for carbamate formation. In this specific reaction, this compound reacts with methanol (B129727). While a specific documented synthesis for this exact compound was not found in the provided search results, the general procedure for the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate (DMC) over a heterogeneous catalyst has been described. rsc.org This suggests that direct reaction of the isocyanate with methanol is a viable synthetic route.

General Reaction for Carbamate Synthesis:

R-NCO + R'-OH → R-NHCOOR'

(Isocyanate + Alcohol → Carbamate)

Kinetic studies of urethane formation are crucial for understanding reaction mechanisms and optimizing industrial processes. kuleuven.be The rate of reaction is influenced by several factors, including the structure of the isocyanate and the alcohol, the solvent, and the presence of catalysts. nih.govresearchgate.net

Electron-withdrawing substituents on the phenyl ring of an aryl isocyanate generally increase the reactivity of the isocyanate group by making the carbonyl carbon more electrophilic. researchgate.net Therefore, the three fluorine atoms in this compound are expected to significantly enhance its reactivity towards alcohols compared to non-fluorinated phenyl isocyanate.

Studies have shown that the alcoholysis of isocyanates can be a complex process, with evidence for the involvement of multiple alcohol molecules in the transition state. kuleuven.be The reaction can be catalyzed by the alcohol itself and the urethane product. nih.gov The activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol. nih.gov For instance, the activation energy for the reaction of phenyl isocyanate with 1-propanol (B7761284) has been experimentally determined. nih.gov

| Reactant System | Activation Energy (kJ/mol) | Reference |

| Phenyl isocyanate + 1-propanol | Varies with reactant ratio | nih.gov |

| Aryl isocyanates + Alcohols (general) | 17-54 | nih.gov |

Reactions with Amines: Formation of Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.orgdoxuchem.com This reaction is a key step in the synthesis of polyureas, another important class of polymers. wikipedia.org The reaction proceeds through the nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon. doxuchem.com

Aryl isocyanates can be utilized in carbonylation reactions. For example, a cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed for the synthesis of sterically bulky chiral amides. acs.org This reaction demonstrates broad compatibility with various aryl isocyanates, including those with electron-donating and electron-withdrawing substituents. acs.org

The reaction of isocyanates with indoles can be directed to achieve chemo- and regioselectivity using specific catalysts. Boron-based catalysts, such as B(C6F5)3 and BCl3, have been shown to be effective for the amidation of indoles with isocyanates. aalto.firsc.org For instance, catalytic amounts of BCl3 can lead to near-quantitative yields of N-carboxamidation products of unprotected indoles. aalto.firsc.org In these reactions, the isocyanate acts as the acylating agent. DFT studies have been employed to understand the mechanistic details of the N-H functionalization of indoles. aalto.firsc.org

Reactions with Imidazolines: Adduct Formation and Thermal Cleavage

The reaction between isocyanates and substituted imidazolines is a notable area of study, leading to the formation of thermally cleavable adducts. These reactions serve as a method for creating "blocked isocyanates," which can release the reactive isocyanate group upon heating.

When aromatic isocyanates react with 1-alkylimidazoline derivatives, the nature of the product depends on the substitution at the C2 position of the imidazoline (B1206853) ring and the stoichiometry of the reactants. For instance, studies on aryl isocyanates, such as p-(trifluoromethyl)phenyl isocyanate, which is electronically similar to this compound, show that different types of adducts can be formed. researchgate.net

With 1-ethyl-2-isopropylimidazoline, a 2:1 adduct of the 1,3-diphenyltetrahydroimidazo[1,2-a] researchtrends.netresearchgate.netacs.orgtriazine-2,4(1H,3H)-dione family is typically formed at 0°C. In contrast, reaction with 1-ethyl-2-methylimidazoline (B8648801) can yield a malonamide-type 2:1 adduct. researchgate.net These adducts are of significant interest because of their thermal properties. Thermal analysis demonstrates that these adducts undergo cleavage at elevated temperatures, releasing the original isocyanate. researchgate.netresearchgate.net This reversible formation makes them useful as blocked isocyanates, where the reactive NCO group can be regenerated on demand for controlled reactions. researchgate.net

Table 1: Adduct Formation from Aromatic Isocyanates and Imidazolines

| Imidazoline Reactant | Isocyanate | Adduct Type | Thermal Behavior |

|---|---|---|---|

| 1-Ethyl-2-isopropylimidazoline | Aryl Isocyanate | 2:1 Triazindione Adduct | Cleavage to release isocyanate |

| 1-Ethyl-2-methylimidazoline | Aryl Isocyanate | 2:1 Malonamide Adduct | Cleavage to release isocyanate |

This interactive table summarizes the types of adducts formed from the reaction of various imidazolines with aromatic isocyanates and their general thermal properties.

Reactions with Water: Hydrolysis Products and Pathways

Isocyanates react readily with water, a process known as hydrolysis. wikipedia.orgrsc.org This reaction is particularly relevant for understanding the environmental fate and handling of this compound. The hydrolysis proceeds through a well-established pathway.

The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This addition forms an unstable carbamic acid intermediate. stackexchange.comresearchgate.net Due to the electron-withdrawing nature of the trifluorinated phenyl ring, this carbamic acid is particularly unstable and rapidly undergoes decarboxylation (loss of CO₂) to yield the corresponding primary amine, 2,4,6-trifluoroaniline (B1293507). chemrxiv.orgnih.gov

The reaction does not typically stop at the amine. The newly formed 2,4,6-trifluoroaniline is a nucleophile and can react with another molecule of the parent this compound. This subsequent reaction results in the formation of a symmetrically disubstituted urea (B33335), specifically N,N'-bis(2,4,6-trifluorophenyl)urea.

Formation of Carbamic Acid: C₇H₂F₃NO + H₂O → [C₇H₄F₃NO₂] (unstable)

Decarboxylation to Amine: [C₇H₄F₃NO₂] → C₆H₄F₃N + CO₂

Urea Formation: C₆H₄F₃N + C₇H₂F₃NO → (C₇H₃F₃N)₂O

Computational studies on substituted isocyanates confirm that strong electron-withdrawing groups, such as fluorine, significantly lower the activation energy barrier for the hydrolysis reaction compared to alkyl or unsubstituted aryl isocyanates. chemrxiv.org

Table 2: Products of this compound Hydrolysis

| Reactant | Intermediate Product | Final Products |

|---|

This interactive table outlines the intermediate and final products resulting from the hydrolysis of this compound.

Polymerization Reactions

Formation of Polyurethanes with Polyols

The reaction of isocyanates with polyols (compounds with multiple hydroxyl groups) is the cornerstone of polyurethane chemistry. google.comresearchgate.net this compound, being a monofunctional isocyanate, can participate in these reactions, typically acting as an end-capping agent or to control the molecular weight of the polymer chain.

The fundamental reaction involves the addition of a hydroxyl group (-OH) from a polyol to the isocyanate group (-NCO), forming a urethane linkage (-NH-C(O)-O-). youtube.com When a diisocyanate is reacted with a diol, a linear polyurethane polymer is formed. google.comresearchgate.net

In the case of this compound, its reaction with a diol or polyol would result in the termination of a polymer chain, as it possesses only one reactive isocyanate group. This can be strategically used to control the architecture and molecular weight of polyurethanes. The incorporation of the 2,4,6-trifluorophenyl group at the chain ends would also impart specific properties to the resulting polymer, such as increased hydrophobicity and altered surface energy, characteristic of fluorinated materials.

Dimerization and Oligomerization of Fluoroaryl Isocyanates

Aryl isocyanates can undergo self-reaction to form cyclic dimers and trimers, especially in the presence of specific catalysts. chempedia.info This reactivity is also expected for this compound.

Dimerization: Two isocyanate molecules can react in a [2+2] cycloaddition across their C=N bonds to form a four-membered ring known as a uretdione (or uretidinedione). This dimerization is a reversible process, and the dimer can dissociate back to the monomer upon heating. chempedia.infogoogle.com The reaction is often catalyzed by phosphines or other Lewis bases.

Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered ring structure known as an isocyanurate (a 1,3,5-triazine-2,4,6-trione). utwente.nltue.nl This trimerization reaction is generally exothermic and irreversible, leading to a thermostable, cross-linked network if di- or polyisocyanates are used. A wide variety of catalysts can promote trimerization, including tertiary amines, metal salts, and fluorides. tue.nlgoogleapis.com For aromatic isocyanates, trimerization is a common and often favored reaction pathway. chempedia.info

The presence of electron-withdrawing fluorine atoms on the phenyl ring would likely enhance the susceptibility of this compound to these catalytic cyclization reactions.

Table 3: Cyclic Self-Reaction Products of this compound

| Reaction | Product Name | Ring Structure |

|---|---|---|

| Dimerization | 1,3-Bis(2,4,6-trifluorophenyl)uretdione | 4-membered heterocycle |

This interactive table details the cyclic products formed from the dimerization and trimerization of this compound.

Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity.

Direct controlled polymerization of isocyanates is not a standard application of these techniques, which are primarily designed for vinyl monomers. However, this compound could be integrated into polymers synthesized by these methods in several ways:

Post-polymerization functionalization: A polymer with pendant hydroxyl or amino groups, synthesized via a controlled method, could be reacted with this compound to attach the fluorinated moiety to the side chains.

End-capping: Polymers with a terminal hydroxyl or amino group can be end-capped by reaction with the isocyanate. This allows for the precise placement of the fluorinated group at the terminus of a well-defined polymer chain.

Initiator/Monomer Synthesis: A molecule containing both a polymerizable group (like a vinyl or acrylate) and a group that can be converted to or reacted with an isocyanate could be used.

While these strategies are theoretically sound, specific examples detailing the use of this compound in controlled polymerization are not extensively documented in the literature.

Cycloaddition Reactions

The electrophilic nature of the isocyanate group, enhanced by the trifluorinated phenyl ring, makes this compound a potent partner in various cycloaddition reactions. Isocyanates can participate as a 2π component in several pericyclic reactions.

[2+2] Cycloaddition: Isocyanates can react with alkenes, particularly electron-rich ones, to form β-lactams. researchtrends.net They can also react with imines. The mechanism can be concerted or stepwise, depending on the reactants. researchtrends.net

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, the C=N bond of the isocyanate can act as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. beilstein-journals.orgmdpi.com Given its electron-deficient nature, this compound is expected to be a highly reactive dienophile. rsc.orgnih.gov Conversely, vinyl isocyanates can act as the 4π component. rsc.org

[3+2] Dipolar Cycloaddition: Isocyanates are excellent dipolarophiles and react with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings. acs.org For example, the reaction with a nitrone can lead to an oxadiazolidinone.

[2+2+2] Cycloaddition: In the presence of transition metal catalysts, such as nickel complexes, isocyanates can undergo cycloaddition with allenes or alkynes. For example, the reaction of two molecules of an isocyanate with one molecule of an allene (B1206475) can produce enantiomerically enriched dihydropyrimidine-2,4-diones. acs.org

The high reactivity of this compound in these reactions makes it a valuable building block for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds.

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O) and the electronic landscape of the trifluorinated phenyl ring. While the isocyanate group readily undergoes nucleophilic attack, the aromatic ring's reactivity towards electrophiles is significantly altered by its substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. lumenlearning.com The mechanism typically involves an initial attack by an electrophile on the electron-rich π system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as a Wheland intermediate. This is followed by the loss of a proton to restore aromaticity. lumenlearning.commasterorganicchemistry.com

For this compound, the feasibility of EAS reactions is severely diminished. This is due to the powerful deactivating effects of both the isocyanate group and the three fluorine atoms.

Isocyanate Group (-NCO): The isocyanate group is strongly electron-withdrawing and acts as a deactivating group for electrophilic aromatic substitution. Through its inductive and resonance effects, it reduces the electron density of the phenyl ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. It is considered a meta-directing substituent.

Fluorine Atoms (-F): Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). nih.govnih.gov This effect significantly lowers the electron density of the ring, deactivating it towards electrophilic attack. nih.gov While halogens are typically ortho, para-directing due to a competing, though weaker, +M (mesomeric or resonance) effect from their lone pairs, the cumulative deactivation from three fluorine atoms is substantial.

The combined presence of one strongly deactivating meta-directing group (NCO) and three deactivating ortho, para-directing groups (F) renders the aromatic ring of this compound exceptionally electron-deficient. Consequently, electrophilic aromatic substitution reactions on this compound are highly unfavorable and would require extremely harsh reaction conditions to proceed, if at all. The positions open for substitution (C3 and C5) are sterically shielded and electronically deactivated.

Influence of Fluorine Substitution on Reactivity

The substitution of hydrogen atoms with fluorine at the 2, 4, and 6 positions has a defining impact on the molecule's reactivity, influencing both electronic properties and steric accessibility.

Electronic Effects on the Isocyanate Group

The electronic influence of the three fluorine atoms is a primary determinant of the reactivity of the isocyanate functional group. Fluorine atoms exert a strong negative inductive effect (σI ≈ +0.51), pulling electron density from the aromatic ring. nih.gov This withdrawal of electron density extends to the isocyanate group attached to the ring.

This inductive withdrawal makes the carbon atom of the isocyanate group significantly more electron-deficient (electrophilic) compared to the carbon in the non-fluorinated phenyl isocyanate. wikipedia.org This enhanced electrophilicity increases the rate of nucleophilic attack at the isocyanate carbon, which is the characteristic reaction of this functional group. For example, its reactions with alcohols to form carbamates or with amines to form ureas are expected to be faster than those of phenyl isocyanate, assuming the reaction is not sterically hindered. wikipedia.orgvaia.com

The fluorination of aromatic rings is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The lowering of the LUMO energy, in particular, correlates with an increased susceptibility to nucleophilic attack.

| Property | Phenyl Isocyanate | This compound |

|---|---|---|

| Molecular Formula | C₇H₅NO | C₇H₂F₃NO cymitquimica.com |

| Molar Mass | 119.12 g/mol wikipedia.org | 173.09 g/mol cymitquimica.com |

| Aromatic Ring Electronics | Neutral | Strongly Electron-Deficient nih.govnih.gov |

| Isocyanate Carbon Electrophilicity | Standard | Significantly Increased |

Steric Hindrance Considerations

The placement of fluorine atoms at the 2- and 6- (ortho) positions introduces significant steric bulk around the isocyanate functional group. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). nih.gov This steric shielding can hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate group.

Therefore, the reactivity of this compound is a balance between two opposing factors:

Electronic Activation: The electron-withdrawing fluorine atoms make the isocyanate carbon more electrophilic, increasing its intrinsic reactivity.

Steric Deactivation: The ortho-fluorine atoms physically block the reaction site, potentially slowing down the reaction, especially with bulky nucleophiles.

For small nucleophiles, the electronic activation is likely to be the dominant factor, leading to high reactivity. However, for larger, more sterically demanding nucleophiles, the steric hindrance from the ortho-fluorines could become the rate-limiting factor, resulting in slower reaction rates compared to less hindered isocyanates like phenyl isocyanate or 4-fluorophenyl isocyanate. This effect is a common consideration in the chemistry of ortho-substituted aromatic compounds, such as 2,4,6-triisopropyl-m-phenylene diisocyanate, where bulky substituents dictate reactivity pathways. nih.gov

Derivatives and Analogs of 2,4,6 Trifluorophenyl Isocyanate

Carbamate (B1207046) Derivatives

Carbamates, characterized by the -NHC(=O)O- functional group, are readily synthesized from isocyanates and alcohols. These derivatives of 2,4,6-trifluorophenyl isocyanate are noted for their potential biological activities.

Methyl 2,4,6-Trifluorophenyl Carbamate as a Biocidal Agent

While specific biocidal data for methyl 2,4,6-trifluorophenyl carbamate is not extensively detailed in public literature, the broader class of carbamate insecticides offers a basis for understanding its potential. Carbamate insecticides function by inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in insects and mammals. nih.gov The carbamate moiety acts as a substrate for the enzyme, leading to a carbamoylated, inactive form of AChE. nih.gov This interruption of the normal function of AChE causes an accumulation of the neurotransmitter acetylcholine (B1216132) at synaptic junctions, resulting in toxicity. nih.gov The effectiveness of a carbamate insecticide depends on its structural fit with the AChE active site and its chemical stability. nih.gov

Structure-Activity Relationships of Fluorinated Phenyl Carbamates in Biocidal Applications

The structure-activity relationship (SAR) of carbamates is well-studied, particularly in the context of insecticides and other enzyme inhibitors. nih.govnih.gov For a carbamate to be an effective biocidal agent, it must possess several key properties: appropriate lipid solubility to penetrate biological membranes, structural complementarity to the target enzyme's active site, and sufficient stability against metabolic degradation by other enzymes. nih.gov

The substitution of fluorine atoms on the phenyl ring, as in 2,4,6-trifluorophenyl carbamates, can significantly modulate these properties. Fluorine's high electronegativity can influence the electronic environment of the carbamate group, potentially affecting its reactivity and binding affinity to the target enzyme. researchgate.net Furthermore, fluorine substitution can enhance the metabolic stability of the compound, a desirable trait for increasing its potency and duration of action. In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, for example, the electronic effects on the carbamate group have been shown to influence inhibitory potency. researchgate.net

Urea (B33335) Derivatives and Their Synthetic Utility

Urea derivatives, containing the -NHC(=O)NH- linkage, are another major class of compounds derived from this compound. They are particularly prominent in the field of medicinal chemistry.

Synthesis of Diaryl Urea Analogs

The synthesis of diaryl ureas is a straightforward and common reaction in organic chemistry. The primary method involves the reaction of an aryl isocyanate with an aryl amine. asianpubs.orgnih.govnih.gov In this context, this compound serves as the electrophilic component, which readily reacts with the nucleophilic amino group of another aromatic compound.

The general synthetic scheme can be represented as: Ar-N=C=O + Ar'-NH₂ → Ar-NH-C(=O)-NH-Ar' (this compound) + (Aryl amine) → (Diaryl urea)

This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov The process is efficient and allows for the creation of a diverse library of diaryl urea analogs by varying the aryl amine component. asianpubs.orgnih.gov

Applications in Medicinal Chemistry

Diaryl ureas are recognized as a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents. nih.gov The urea functional group is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen), enabling strong and specific binding interactions with biological targets such as protein kinases. nih.gov

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a diaryl urea moiety. asianpubs.orgnih.gov This structural motif is crucial for their mechanism of action, often forming key hydrogen bonds with conserved amino acid residues (like glutamic acid and aspartic acid) in the kinase's DFG motif, a critical region for enzyme regulation. nih.gov A prominent example is the drug Sorafenib, a diaryl urea derivative that inhibits several protein kinases involved in tumor growth and angiogenesis. asianpubs.orgnih.gov The development of novel diaryl urea analogs continues to be an active area of research to discover more potent and selective therapeutic agents. nih.govnih.gov

Thiourea (B124793) and Isothiocyanate Analogs

Replacing the oxygen atom in isocyanates and their derivatives with sulfur gives rise to isothiocyanates and thioureas, respectively. These sulfur analogs also exhibit interesting chemical and biological properties.

2,4,6-Trifluorophenyl isothiocyanate, the sulfur analog of the parent isocyanate, is a commercially available chemical building block. fishersci.fi Isothiocyanates (-N=C=S) react with amines in a manner analogous to isocyanates to form thiourea derivatives (-NH-C(=S)-NH-). nih.gov

The synthesis of thioureas from an isothiocyanate and an amine is a common method for creating these compounds. nih.gov While the specific applications of thiourea derivatives of this compound are not as widely documented as their urea counterparts, the general class of thioureas is known to possess a broad range of biological activities.

Compound and Derivative Summary

| Compound Name | Chemical Formula | Class |

| This compound | C₇H₂F₃NO | Isocyanate |

| Methyl 2,4,6-Trifluorophenyl Carbamate | C₈H₆F₃NO₂ | Carbamate |

| Diaryl Urea Derivatives | Varies | Urea |

| 2,4,6-Trifluorophenyl isothiocyanate | C₇H₂F₃NS | Isothiocyanate |

| Diaryl Thiourea Derivatives | Varies | Thiourea |

Applications of this compound Derivatives

| Derivative Class | Key Findings & Applications |

| Carbamate Derivatives | Biocidal Potential: Function as acetylcholinesterase (AChE) inhibitors, a mechanism common to many insecticides. nih.govStructure-Activity: Fluorination can enhance metabolic stability and modify binding affinity to target enzymes. researchgate.net |

| Urea Derivatives | Synthetic Utility: Readily synthesized by reacting this compound with various aryl amines. nih.govnih.govMedicinal Chemistry: Act as crucial structural motifs in kinase inhibitors for cancer therapy due to their hydrogen bonding capabilities. asianpubs.orgnih.gov |

| Thiourea/Isothiocyanate Analogs | Availability: 2,4,6-Trifluorophenyl isothiocyanate is available as a chemical precursor. fishersci.fiSynthesis: Used to synthesize thiourea derivatives through reaction with amines. nih.gov |

Synthesis of 2,4,6-Trifluorophenyl Isothiocyanate

The isothiocyanate functional group (-N=C=S) is a close structural analog of the isocyanate group (-N=C=O). The synthesis of 2,4,6-Trifluorophenyl isothiocyanate typically starts from the corresponding primary amine, 2,4,6-trifluoroaniline (B1293507). sigmaaldrich.com Several established methods for converting primary amines to isothiocyanates are applicable.

One of the most traditional and widely used methods involves the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). researchgate.netthieme-connect.commoltuslab.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene, leading to the formation of the isothiocyanate and hydrogen chloride. thieme-connect.commoltuslab.com The presence of a base is often required to neutralize the HCl byproduct. nih.gov

Reaction Scheme with Thiophosgene: F₃C₆H₂NH₂ + CSCl₂ → F₃C₆H₂NCS + 2 HCl

An alternative and common approach involves the decomposition of a dithiocarbamate (B8719985) salt. nih.gov This two-step process begins with the reaction of 2,4,6-trifluoroaniline with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534) or sodium hydroxide) to form an intermediate dithiocarbamate salt. organic-chemistry.orgbeilstein-journals.org This salt is then treated with a desulfurylation agent to induce elimination and form the final isothiocyanate product. organic-chemistry.org A variety of reagents can be used for this purpose, including cyanuric chloride, tosyl chloride, or various metal salts. organic-chemistry.orgbeilstein-journals.org

A more modern approach for synthesizing isothiocyanates, particularly those with electron-withdrawing groups, is the tandem Staudinger/aza-Wittig reaction. nih.govjst.go.jp This method starts with the corresponding azide (B81097) (2,4,6-trifluoroazidobenzene), which is treated with a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide intermediate. This intermediate is then reacted with carbon disulfide to yield the isothiocyanate. nih.govnih.govrsc.org This method has shown to be particularly efficient for substrates bearing electron-withdrawing groups. nih.govjst.go.jp

| Starting Material | Reagent(s) | Method | Product |

| 2,4,6-Trifluoroaniline | 1. Thiophosgene (CSCl₂) | Direct Thiophosgenation | 2,4,6-Trifluorophenyl isothiocyanate |

| 2,4,6-Trifluoroaniline | 1. Carbon Disulfide (CS₂) + Base 2. Desulfurylation Agent | Dithiocarbamate Decomposition | 2,4,6-Trifluorophenyl isothiocyanate |

| 2,4,6-Trifluoroazidobenzene | 1. Triphenylphosphine (PPh₃) 2. Carbon Disulfide (CS₂) | Staudinger/Aza-Wittig Reaction | 2,4,6-Trifluorophenyl isothiocyanate |

Comparative Reactivity of Isocyanates vs. Isothiocyanates

Isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) are both heterocumulenes that exhibit electrophilic character at the central carbon atom, making them reactive towards nucleophiles. noaa.gov However, the difference in the heteroatom—oxygen versus sulfur—leads to significant differences in their reactivity. acs.orgillinoisstate.edu

Electrophilicity and Hard/Soft Acid-Base Principles: The central carbon atom of an isocyanate is generally considered a "harder" electrophile compared to the "softer" electrophilic carbon of an isothiocyanate. This is due to the higher electronegativity and smaller size of the oxygen atom compared to sulfur. illinoisstate.edu Consequently, isocyanates react more readily with "hard" nucleophiles, such as alcohols and primary or secondary amines, to form carbamates and ureas, respectively. noaa.gov These reactions are often rapid and can proceed without a catalyst. Isothiocyanates, being softer electrophiles, react preferentially with "soft" nucleophiles like thiols and secondary amines to form dithiocarbamates and thioureas.

Reaction Kinetics and Thermodynamics: Reactions involving isocyanates are typically faster and more exothermic than the corresponding reactions with isothiocyanates. noaa.govacs.org The C=O bond in an isocyanate is stronger than the C=S bond in an isothiocyanate, which influences the thermodynamics of their addition reactions. acs.org Theoretical calculations have shown that the reaction barrier for the addition of a nucleophile to an isocyanate is generally lower than that for an isothiocyanate. acs.org

Reaction with Water: Both isocyanates and isothiocyanates react with water. Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. noaa.gov Isothiocyanates react more slowly with water, eventually hydrolyzing to form a primary amine and carbonyl sulfide (B99878) (COS), which can further hydrolyze to H₂S and CO₂. moltuslab.com

Summary of Comparative Reactivity:

| Feature | Isocyanates (R-N=C=O) | Isothiocyanates (R-N=C=S) |

|---|---|---|

| Electrophilicity | Harder electrophile | Softer electrophile |

| Reactivity with Nucleophiles | High reactivity with hard nucleophiles (e.g., alcohols, amines). noaa.gov | Higher reactivity with soft nucleophiles (e.g., thiols). acs.org |

| Reaction Speed | Generally faster reaction rates. acs.org | Generally slower reaction rates. acs.org |

| Common Products | Carbamates (with alcohols), Ureas (with amines). noaa.gov | Dithiocarbamates (with thiols), Thioureas (with amines). |

| Reaction with Water | Forms amine and carbon dioxide. noaa.gov | Forms amine and carbonyl sulfide (COS). moltuslab.com |

Other Functionalized Derivatives

Incorporating this compound into Heterocyclic Systems

Isocyanates are versatile building blocks in heterocyclic synthesis due to their electrophilicity and ability to undergo cycloaddition reactions. acs.org The 2,4,6-trifluorophenyl group can be incorporated into various heterocyclic scaffolds, imparting properties such as increased stability, lipophilicity, and altered biological activity.

The isocyanate group can react with molecules containing two nucleophilic sites to form a range of heterocycles. For instance, reaction with a 1,2- or 1,3-dinucleophile can lead to the formation of five- or six-membered rings after cyclization and dehydration. youtube.com Examples include the synthesis of quinazolinones from anthranilic acids or benzoxazinones from salicylic (B10762653) acids.

Furthermore, isocyanates participate in [2+2], [3+2], and [4+2] cycloaddition reactions. The reaction of this compound with an ylide or a carbene could lead to the formation of four-membered heterocyclic rings. Reaction with 1,3-dipoles, such as azides or nitrile oxides, can produce five-membered heterocycles like triazolones or oxadiazolones. The electron-withdrawing nature of the trifluorophenyl ring enhances the electrophilicity of the isocyanate's C=N bond, potentially facilitating these cycloaddition reactions.

Derivatization for Surface Modification

The high reactivity of the isocyanate group with nucleophiles makes this compound a candidate for the chemical modification of material surfaces. Surfaces that possess nucleophilic functional groups, such as hydroxyl (-OH) groups on metal oxides, silica (B1680970), or cellulose (B213188), or amine (-NH₂) groups on polymers or functionalized substrates, can be readily derivatized.

The reaction of this compound with surface hydroxyl groups results in the formation of stable carbamate linkages, effectively grafting the fluorinated phenyl group onto the substrate.

Surface-OH + F₃C₆H₂NCO → Surface-O-C(=O)NH-C₆H₂F₃

Similarly, reaction with surface amine groups forms a highly stable urea linkage.

Surface-NH₂ + F₃C₆H₂NCO → Surface-NH-C(=O)NH-C₆H₂F₃

This surface modification introduces a layer of highly fluorinated aromatic moieties. Such modifications are sought after for several reasons:

Hydrophobicity/Oleophobicity: The presence of multiple fluorine atoms drastically lowers the surface energy, leading to surfaces that are repellent to both water and oils.

Chemical Resistance: The stable C-F bonds and the robust nature of the urea or carbamate linkage enhance the chemical inertness of the surface.

Altered Adhesion: Modifying a surface with fluorinated groups can significantly alter its adhesive properties, either for creating non-stick surfaces or for promoting adhesion to fluoropolymers.

The derivatization process typically involves exposing the substrate to a solution of this compound in an anhydrous aprotic solvent. The reaction can often proceed at room temperature or with gentle heating.

Advanced Applications of 2,4,6 Trifluorophenyl Isocyanate and Its Derivatives

Pharmaceutical Intermediates and Drug Discovery

The introduction of fluorine into drug candidates can significantly influence their metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.gov The trifluoromethyl group (-CF3), in particular, is a common feature in many FDA-approved drugs. nih.gov Phenyl isocyanates serve as crucial precursors in the synthesis of a wide range of pharmaceuticals and agrochemicals, primarily through the formation of urea (B33335) and carbamate (B1207046) linkages. upl-ltd.com

Role in the Synthesis of Bioactive Molecules

The isocyanate group is highly electrophilic and readily reacts with nucleophiles like amines and alcohols to form stable urea and carbamate bonds, respectively. This reactivity is central to its role in constructing complex bioactive molecules. Derivatives of phenyl isocyanates are fundamental in creating compounds with a variety of biological activities. For instance, fluorinated benzoyl isocyanates are used to synthesize difluorobenzoyl ureas, which have shown excellent insecticidal properties. nih.gov

The urea scaffold is a prevalent feature in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. nih.gov The synthesis of chiral amides, which are vital components of many bioactive compounds, can be achieved through reactions involving isocyanates. acs.org While direct examples involving 2,4,6-Trifluorophenyl isocyanate in publicly documented drug synthesis pathways are not abundant, its structure is emblematic of a class of reagents used for these purposes. The trifluorinated phenyl ring can enhance a molecule's ability to penetrate cell membranes and resist metabolic degradation, making it an attractive moiety for drug design. nih.gov

Table 1: Role of Fluorinated Isocyanates in Bioactive Synthesis

| Feature of this compound | Resulting Linkage/Moiety | Application in Bioactive Molecules | Supporting Findings |

|---|---|---|---|

| Isocyanate Group (-NCO) | Urea, Carbamate, Amide | Forms stable backbones and functional groups in pharmaceuticals and agrochemicals. upl-ltd.com | The isocyanate group's reactivity is key for building complex molecules. nih.govacs.org |

| Trifluorinated Phenyl Ring | Enhanced Lipophilicity & Stability | Improves metabolic resistance and cell membrane permeability of drug candidates. nih.gov | Fluorine substitution is a common strategy in modern drug discovery to enhance pharmacokinetic properties. nih.gov |

Development of Targeted Therapeutics

Targeted therapies are designed to interfere with specific molecules that are crucial for cancer cell growth and survival. The development of these therapies often relies on small molecules that can precisely bind to a biological target, such as a kinase enzyme. Kinase inhibitors are a major class of targeted cancer drugs, and many contain substituted phenylamine or related structures. For example, the core of potent Src kinase inhibitors often features substituted aniline (B41778) derivatives. nih.govnih.gov

The synthesis of such inhibitors can involve the use of isocyanate precursors. The trifluorophenyl group in this compound is a bioisostere for other chemical groups and can influence molecular conformation and binding affinity. nih.gov Its unique electronic properties can be leveraged to fine-tune the interaction of a drug molecule with its target protein. While specific research on this compound in targeted therapeutics is emerging, its potential is underscored by the prevalence of fluorinated phenyl groups in approved drugs like Belzutifan and Avacopan. nih.gov The development of novel therapeutics often involves screening libraries of compounds, and derivatives of this compound are valuable candidates for inclusion in such screening programs aimed at discovering new targeted agents. nih.govmdpi.com

Materials Science and Polymer Chemistry

In materials science, this compound is a valuable monomer for creating polymers with specialized properties. The fluorine atoms impart hydrophobicity, chemical resistance, and thermal stability, while the isocyanate group enables polymerization into polyurethanes and other materials.

Wood Modification and Preservation

Wood is a versatile but susceptible material, prone to water absorption and biological degradation. Chemical modification with isocyanates is a proven method to enhance its durability. researchgate.net The isocyanate group reacts with the hydroxyl groups in cellulose (B213188) and lignin (B12514952) within the wood's cell wall, forming stable urethane (B1682113) bonds. This process bulks the cell wall, reducing its capacity to absorb water and thereby improving dimensional stability.

The use of fluorinated compounds offers an additional layer of protection. Direct fluorination or treatment with fluorinated molecules can render wood surfaces superhydrophobic. researchgate.netacs.org Treating wood with this compound combines these benefits. The reaction of the isocyanate group chemically grafts the trifluorophenyl moiety onto the wood structure. This not only reduces water uptake but also creates a low-surface-energy coating, making the wood highly water-repellent and potentially more resistant to staining and decay. specialchem.com While hydrophobic coatings can be susceptible to degradation from UV radiation and weathering, the covalent bonding achieved through isocyanate chemistry offers a more durable solution compared to simple surface coatings. mdpi.com

Polymer Composites with Enhanced Properties

Wood-polymer composites (WPCs) are materials that combine wood fibers or flour with a polymer matrix. A key challenge in producing high-performance WPCs is ensuring good adhesion between the hydrophilic wood filler and the often hydrophobic polymer matrix. cymitquimica.com Isocyanates are effective compatibilizers or coupling agents in these systems. They can react with hydroxyl groups on the wood surface and also be incorporated into the polymer matrix, creating a strong interfacial bond. mdpi.com

The use of this compound as a modifier for the wood filler can significantly enhance composite properties. Research has shown that fluorination of wood flour improves its compatibility with a polyester (B1180765) matrix, leading to composites with enhanced mechanical properties. researchgate.net By treating the wood filler with this compound, the resulting fluorinated surface of the wood particles would have better affinity for the polymer matrix, improving stress transfer from the matrix to the filler and resulting in a stronger and more durable composite material.

Advanced Polyurethane Systems

Polyurethanes are a highly versatile class of polymers, with applications ranging from flexible foams to rigid plastics and high-performance coatings. researchgate.net The properties of a polyurethane are determined by the specific diisocyanates and polyols used in its synthesis. nih.gov The incorporation of fluorine into the polyurethane backbone leads to fluorinated polyurethanes (FPUs), which exhibit enhanced thermal stability, chemical resistance, and unique surface properties like low friction and oil/water repellency. nih.govmdpi.com

This compound can be used as a monofunctional isocyanate to create fluorinated end-caps on polyurethane chains or, in its difunctional derivative forms, as a monomer for the main polymer chain. These FPUs are valuable for creating high-performance coatings that are resistant to harsh chemicals, weathering, and high temperatures. covestro.com Furthermore, the presence of halogen atoms like fluorine can improve the flame retardancy of materials. tri-iso.com Polyurethanes formulated with halogenated or phosphorus-containing compounds often exhibit self-extinguishing properties. acs.orgicl-industrialproducts.com Therefore, incorporating this compound or its derivatives into polyurethane systems can lead to advanced materials that are not only chemically and thermally robust but also possess enhanced fire safety characteristics.

Table 2: Properties of Advanced Polyurethane Systems with Fluorine

| Property | Effect of Fluorine Incorporation | Application Area | Supporting Findings |

|---|---|---|---|

| Thermal Stability | Increased resistance to heat degradation. | Aerospace, high-temperature coatings. | C-F bonds are stronger than C-H bonds, leading to higher thermal stability. nih.gov |

| Chemical Resistance | Enhanced resistance to solvents, acids, and bases. | Chemical processing equipment, protective coatings. | The inertness of the fluorinated segments protects the polymer backbone. mdpi.com |

| Surface Properties | Low surface energy, hydrophobicity, oleophobicity. | Non-stick coatings, stain-resistant textiles, biomedical devices. | Fluorocarbon chains are non-polar and have weak intermolecular forces. nih.gov |

| Flame Retardancy | Halogenated compounds can interrupt the combustion cycle. | Construction materials, electronics, transportation. | Halogens act as radical scavengers in the gas phase of a fire. tri-iso.com |

Agrochemicals and Crop Protection

The constant need for new and effective crop protection agents has driven extensive research into novel chemical scaffolds. Phenyl ureas, a class of compounds readily synthesized from phenyl isocyanates, have long been recognized for their herbicidal activity. The introduction of fluorine atoms, particularly the trifluoromethyl group, into the phenyl ring has been a successful strategy to enhance the efficacy of these herbicides. researchgate.netsigmaaldrich.com These compounds often act by inhibiting essential plant enzymes, leading to weed death. ucanr.edu

One of the key targets for modern herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). ucanr.edunih.gov PPO inhibitors disrupt the chlorophyll (B73375) biosynthesis pathway in susceptible plants, leading to the accumulation of phototoxic intermediates and rapid cell death. ucanr.edu Research has shown that trifluoromethylphenyl ureas can be potent PPO inhibitors. researchgate.net The synthesis of these herbicidal ureas involves the reaction of a substituted phenyl isocyanate with an appropriate amine. georganics.sk

While specific studies detailing the use of this compound in the synthesis of commercial herbicides are not abundant in publicly available literature, its structural features make it a highly promising candidate for the development of new PPO-inhibiting herbicides. The trifluorinated phenyl motif can significantly influence the binding affinity of the urea derivative to the PPO enzyme, potentially leading to higher efficacy and improved crop selectivity. The general reaction for the synthesis of such herbicidal ureas is depicted below:

Figure 1: General synthesis of a trifluorophenylurea derivative from this compound and an amine (R-NH2).

Figure 1: General synthesis of a trifluorophenylurea derivative from this compound and an amine (R-NH2).Furthermore, the investigation of various substituted phenylureas has demonstrated that the nature and position of substituents on the phenyl ring are critical for their biological activity. mdpi.com The unique substitution pattern of this compound offers a distinct electronic and steric profile compared to other trifluoromethylphenyl isocyanates, which could be exploited to design next-generation herbicides with improved performance and environmental profiles. The development of new herbicides is crucial for managing weed resistance, a growing global challenge in agriculture. nih.gov

Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a valuable building block for constructing complex organic molecules, particularly those with potential applications in medicinal chemistry and materials science. sigmaaldrich.comfluorochem.co.uk The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, allowing for the straightforward introduction of the trifluorophenyl moiety into a wide range of molecular scaffolds. acs.org

The synthesis of substituted ureas from isocyanates is a fundamental transformation in organic chemistry. nih.gov The reaction of this compound with primary or secondary amines provides access to a diverse library of N,N'-disubstituted ureas. These compounds are not only important in agrochemicals but also exhibit a broad spectrum of biological activities, including anticancer properties. thermofisher.com The general scheme for this synthesis is a direct and often high-yielding reaction.

Table 1: Synthesis of Substituted Ureas from this compound

| Reactant 1 | Reactant 2 (Amine) | Product (Substituted Urea) |

| This compound | Primary Amine (R-NH₂) | N-(2,4,6-Trifluorophenyl)-N'-(R)-urea |

| This compound | Secondary Amine (R₂NH) | N-(2,4,6-Trifluorophenyl)-N',N'-(R₂)-urea |

A recent study on the cobalt-catalyzed asymmetric reductive coupling of isocyanates highlighted the versatility of isocyanates in synthesizing sterically bulky chiral amides, which are significant in pharmaceutical development. While this study used a para-trifluorophenyl substituted lactam, it underscores the utility of fluorinated isocyanates in advanced synthesis. acs.org The unique substitution pattern of this compound could offer distinct advantages in such complex transformations, influencing reaction outcomes and the properties of the final products. The development of novel synthetic methodologies that utilize such building blocks is crucial for accessing new chemical space and discovering molecules with desired functions. mdpi.comnih.gov

Analytical and Diagnostic Applications

The determination of trace amounts of various analytes in complex matrices is a significant challenge in analytical chemistry. Chemical derivatization is a widely used technique to enhance the detectability of analytes that lack a strong chromophore or fluorophore for common detection methods like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. thermofisher.comsigmaaldrich.com Isocyanates, including phenyl isocyanate, are effective derivatizing agents for primary and secondary amines, converting them into urea derivatives that are more readily detectable. thermofisher.com

This compound, with its aromatic ring, can serve as a chromophore, enabling the UV detection of the resulting urea derivatives. The derivatization reaction is typically straightforward and can be performed pre-column. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group.

Table 2: Derivatization of Amines with this compound for HPLC Analysis

| Analyte (Amine) | Derivatizing Agent | Derivative | Detection Method |

| Primary Amine (R-NH₂) | This compound | N-(2,4,6-Trifluorophenyl)-N'-(R)-urea | HPLC-UV |

| Secondary Amine (R₂NH) | This compound | N-(2,4,6-Trifluorophenyl)-N',N'-(R₂)-urea | HPLC-UV |

While specific applications of this compound as a derivatizing agent are not extensively documented in readily available literature, the principles of amine derivatization with isocyanates are well-established. thermofisher.comresearchgate.net The choice of derivatizing agent can significantly impact the sensitivity and selectivity of the analytical method. The fluorine atoms in this compound could potentially be exploited for detection by fluorine-specific detectors or influence the chromatographic behavior of the derivatives, offering advantages in certain applications.

In the field of diagnostics, the development of chemical sensors for the detection of specific biomolecules or ions is of great importance. mdpi.comchegg.com While direct applications of this compound in diagnostic assays are not yet prominent, its derivatives hold potential. For instance, urea-based structures are known to be involved in molecular recognition processes. It is conceivable that derivatives of this compound could be designed to act as fluorescent probes or be incorporated into biosensors for the detection of specific analytes. The trifluorophenyl group could modulate the electronic and binding properties of the sensor molecule, potentially enhancing its sensitivity and selectivity.

Computational Chemistry and Spectroscopic Characterization of 2,4,6 Trifluorophenyl Isocyanate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for dissecting the intrinsic properties of 2,4,6-Trifluorophenyl isocyanate at a molecular level. These computational methods allow for the elucidation of its geometry, electronic landscape, and potential chemical transformations.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule. By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, including bond lengths and angles, that correspond to the lowest energy state of the molecule. For this compound, calculations would focus on the planarity of the benzene (B151609) ring and the orientation of the isocyanate (–N=C=O) group relative to it. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic properties of the aromatic ring and the isocyanate moiety.

Key electronic structure parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. Furthermore, DFT can map the electrostatic potential (ESP) surface, visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

| Parameter | Predicted Value/Characteristic | Significance |

| Bond Lengths (Å) | ||

| C=N (isocyanate) | ~1.20 | Indicates double bond character |

| N=O (isocyanate) | ~1.17 | Indicates double bond character |

| C-F | ~1.35 | Typical length for an aryl-fluoride bond |

| C-N (ring-NCO) | ~1.40 | Single bond connecting NCO to the ring |

| Bond Angles (°) | ||

| C-N-C (ring-NCO) | ~125-130 | Reflects sp² hybridization of nitrogen |

| N=C=O | ~175-180 | Nearly linear isocyanate group |

| Electronic Properties | ||

| HOMO-LUMO Gap | Moderately low | Suggests susceptibility to nucleophilic attack |

| Electrostatic Potential | Negative potential on O and F; Positive on isocyanate C | Identifies sites for electrophilic and nucleophilic interaction |

This table presents hypothetical, typical values for phenyl isocyanate derivatives based on computational chemistry principles.

DFT is a cornerstone for predicting how this compound will behave in chemical reactions. By modeling the interaction of the isocyanate with other molecules, such as alcohols or amines, entire reaction pathways can be mapped. mdpi.comresearchgate.net This involves locating and calculating the energies of reactants, transition states, intermediates, and products along a reaction coordinate. mdpi.com

For instance, in the formation of a urethane (B1682113) via reaction with an alcohol, DFT calculations can model the step-by-step mechanism. mdpi.comresearchgate.net This often involves the formation of a reactant complex, followed by a transition state where the new C–O bond is forming and the alcohol's O–H bond is breaking, leading to an intermediate which then rearranges to the final urethane product. mdpi.com The calculated energy barriers (activation energies) for these steps determine the reaction kinetics, allowing for the prediction of the most favorable pathway and potential side reactions. arxiv.org The pronounced electrophilicity of the isocyanate carbon, enhanced by the trifluoro-substituted ring, makes it a prime target for nucleophilic attack.

While the phenyl ring itself is rigid, rotation around the single bond connecting it to the isocyanate group can lead to different conformers. Conformer analysis using DFT involves calculating the molecule's potential energy as this rotational angle is systematically varied. nih.gov This process generates a potential energy landscape, a plot of energy versus the dihedral angle of rotation.

The minima on this landscape correspond to stable, low-energy conformers, while the peaks represent the energy barriers (rotational barriers) that must be overcome for one conformer to convert into another. nih.gov For this compound, the primary conformer would likely have the N=C=O group oriented to minimize steric hindrance with the ortho-fluorine atoms, although electronic interactions between the fluorine lone pairs and the isocyanate's pi system could also play a role. Understanding the relative energies and populations of these conformers is essential as the reactivity of each may differ.

Spectroscopic Analysis Techniques

Spectroscopic methods provide empirical data that validate and complement computational findings, offering a practical means of identifying and structurally characterizing this compound.

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The isocyanate group (–N=C=O) is particularly well-suited for IR analysis due to its exceptionally strong and sharp absorption band corresponding to its asymmetric stretching vibration. spectroscopyonline.com This peak is one of the most characteristic in all of IR spectroscopy and appears in a relatively uncongested region of the spectrum, making it a definitive marker for the presence of an isocyanate. spectroscopyonline.comresearchgate.net

Other key absorptions for this compound include strong C–F stretching bands and vibrations associated with the aromatic ring.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2240 - 2280 | Very Strong, Sharp spectroscopyonline.com |

| Aromatic C-F | Stretch | 1100 - 1400 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak |

Data based on established IR correlation tables. spectroscopyonline.comlibretexts.org

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used for complete structural confirmation.

¹H NMR: The ¹H NMR spectrum would be relatively simple, showing a single signal for the two equivalent aromatic protons at the C3 and C5 positions. Due to coupling with the two adjacent fluorine atoms (at C2 and C4 for the C3 proton, and at C4 and C6 for the C5 proton), this signal is expected to appear as a triplet.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The isocyanate carbon (–N=C=O ) would have a characteristic chemical shift. The aromatic carbons bonded to fluorine would appear as doublets due to one-bond C–F coupling, while the protonated carbons would show more complex splitting from coupling to both protons and fluorine atoms. Due to C-F coupling, signals for carbons bonded to fluorine can sometimes be broad or have low intensity. rsc.org

¹⁹F NMR: Given the three fluorine atoms, ¹⁹F NMR is a particularly powerful tool. biophysics.org It offers high sensitivity and a wide range of chemical shifts. biophysics.orgnih.gov Two distinct signals would be expected: one for the two equivalent ortho-fluorines (at C2 and C6) and another for the single para-fluorine (at C4). The splitting patterns would arise from F-F and F-H coupling, providing valuable connectivity information.

| Nucleus | Atom Position(s) | Expected Chemical Shift (δ) | Expected Splitting Pattern |

| ¹H | C3-H, C5-H | ~7.0 - 7.5 ppm | Triplet (t) |

| ¹³C | -N=C =O | ~120 - 130 ppm | Singlet (s) |

| C 1-N | ~130 - 140 ppm | Triplet (t) due to ²JCF | |

| C 2, C 6 | ~160 - 165 ppm | Doublet of Doublets (dd) due to ¹JCF and ³JCF | |

| C 3, C 5 | ~100 - 110 ppm | Triplet (t) due to ²JCF | |

| C 4 | ~155 - 160 ppm | Doublet of Triplets (dt) due to ¹JCF and ³JCF | |

| ¹⁹F | C2-F, C6-F | Specific to standard | Triplet (t) or Doublet of Doublets (dd) |

| C4-F | Specific to standard | Triplet (t) |

This table presents predicted NMR characteristics based on general principles and data for similar fluorinated aromatic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. In the analysis of this compound, mass spectrometry provides crucial information for its identification and characterization.

When subjected to mass spectrometry, a molecule is first ionized, typically by electron impact (EI) or a softer ionization technique. This process forms a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C7H2F3NO), the exact molecular weight can be calculated and observed in the mass spectrum, confirming the elemental composition.

Following ionization, the molecular ion, which is a radical cation, can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification. The fragmentation of this compound would be influenced by the stability of the aromatic ring and the reactivity of the isocyanate group.

Key fragmentation pathways would likely involve the loss of the isocyanate group (-NCO) or parts of it, as well as the cleavage of the C-F bonds or the entire trifluoromethyl substituent, although the latter is generally less common for aromatic compounds. The stability of the resulting fragments plays a significant role in their abundance in the mass spectrum. Common fragmentation patterns for aromatic compounds often involve the formation of a stable tropylium-like ion or other resonance-stabilized cations. libretexts.org

A hypothetical fragmentation pattern for this compound is presented in the table below. The m/z values are calculated based on the expected fragments. The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometer used.

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [C7H2F3NO]+• (Molecular Ion) | C6H2F3-NCO | 177 | - |

| [C6H2F3]+ | C6H2F3 | 133 | NCO |

| [C7H2F2NO]+• | C6H2F2-NCO | 158 | F |

| [C5HF3]+ | C5HF3 | 112 | CO, HCN |

| [C6H2F2]+ | C6H2F2 | 114 | F, CO |

This table represents a hypothetical fragmentation pattern for this compound based on general principles of mass spectrometry. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This method can provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound.

For an X-ray crystallographic analysis, a single, high-quality crystal of the compound is required. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal. By analyzing the intensities and positions of the diffraction spots, a detailed three-dimensional model of the molecule can be constructed.

In the case of this compound, an X-ray crystal structure would reveal the planarity of the phenyl ring and the geometry of the isocyanate group. It would also provide precise measurements of the C-F, C-N, N=C, and C=O bond lengths and the bond angles within the molecule.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the packing of the molecules in the solid state. Halogen bonding, a type of non-covalent interaction, could be a significant factor in the crystal packing of this compound, similar to what has been observed in other halogenated aromatic compounds. nih.gov The fluorine atoms, being highly electronegative, could participate in weak hydrogen bonds or other dipole-dipole interactions with neighboring molecules. The isocyanate group itself can also engage in intermolecular interactions.

A representative table of the kind of crystallographic data that would be obtained from an X-ray analysis of this compound is shown below.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-F, C-C, C-N, N=C, C=O). |

| Bond Angles (°) | The angles between adjacent bonds (e.g., F-C-C, C-N=C, N=C=O). |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. |

This table lists the types of parameters determined through X-ray crystallography; specific values would require experimental data.

Environmental and Safety Aspects in Research with 2,4,6 Trifluorophenyl Isocyanate

Safe Handling and Storage Protocols

Proper handling and storage of 2,4,6-Trifluorophenyl isocyanate are critical to prevent exposure and ensure laboratory safety. This compound is classified as a hazardous chemical and requires specific precautions. fishersci.com

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential when working with this isocyanate. This includes:

Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. In situations with a higher risk of splashing, a face shield should also be worn. All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. aksci.comwindows.net